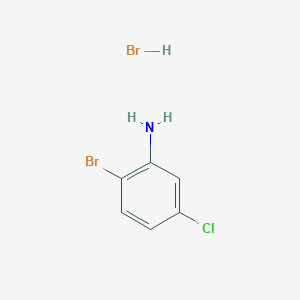
2-Bromo-5-chlorobenzenamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chlorobenzenamine hydrobromide is a chemical compound with the molecular formula C6H6Br2ClN. It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-chlorobenzenamine hydrobromide involves several steps. One common method is the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to form 5-bromo-2-chlorobenzoate. This intermediate is then reacted with protonic acid to yield 5-bromo-2-chlorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. For example, using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst can achieve high selectivity and yield while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chlorobenzenamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, protonic acids, and catalysts like iron trifluoromethanesulfonate. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include 5-bromo-2-chlorobenzoic acid and its derivatives, which are valuable intermediates in various chemical syntheses .
Applications De Recherche Scientifique
2-Bromo-5-chlorobenzenamine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chlorobenzenamine hydrobromide involves its interaction with specific molecular targets. It can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. This reaction is often accompanied by oxidation of the intermediates by molecular oxygen .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-chlorobenzonitrile
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-1-ethylpyridinium bromide
Uniqueness
2-Bromo-5-chlorobenzenamine hydrobromide is unique due to its specific bromination and chlorination pattern, which makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution and oxidation, further enhances its versatility in scientific research .
Propriétés
Formule moléculaire |
C6H6Br2ClN |
|---|---|
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
2-bromo-5-chloroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H |
Clé InChI |
YBJPPDBRIJGAST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



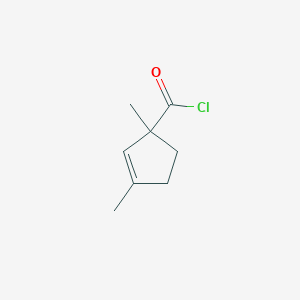
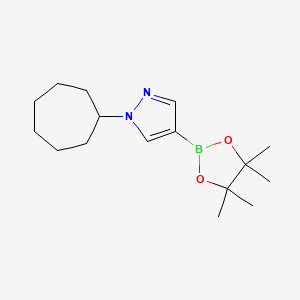

![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
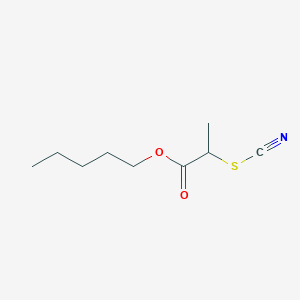
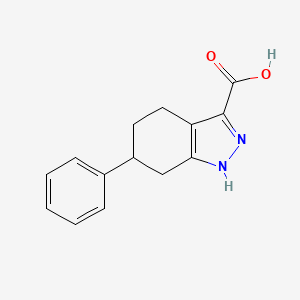
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
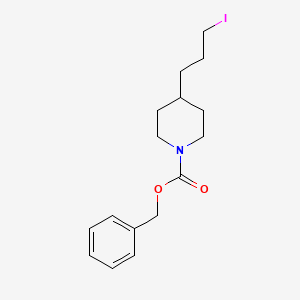
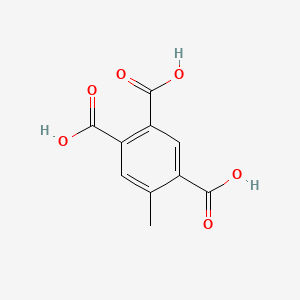
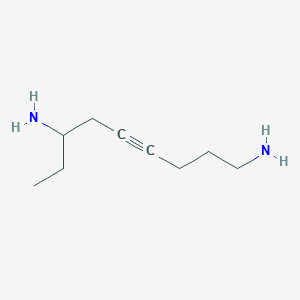
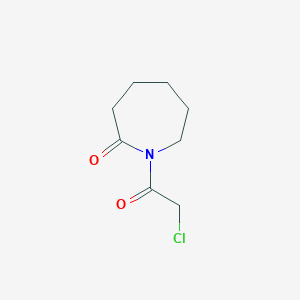
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
